The compound (1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL)methylamine oxalate is a chemical entity characterized by its unique molecular structure and potential applications in pharmacology. It belongs to a class of compounds known for their interactions with various biological targets, particularly in the area of neurology and cardiovascular research. The molecular formula of this compound is , and it has a molecular weight of approximately 300.33 g/mol.
This compound can be synthesized through various organic chemistry methods, primarily involving the reaction of piperidine derivatives with substituted phenyl groups. It is classified as an oxalate salt, which often enhances its solubility and bioavailability compared to its free base form. The presence of the fluorophenyl group suggests potential activity at neurotransmitter receptors or ion channels, making it a candidate for further pharmacological studies.
The synthesis of (1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL)methylamine oxalate typically involves several key steps:
The molecular structure of (1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL)methylamine oxalate features a piperidine ring substituted at the 1-position with a 2-(4-fluorophenyl)ethyl group and at the nitrogen atom with a methylamine moiety. The oxalate component contributes to its ionic character.
The compound can participate in various chemical reactions typical for amines and oxalates:
Common reagents for these reactions include:
The mechanism of action for (1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL)methylamine oxalate involves its interaction with specific receptors in biological systems:
Research indicates that similar compounds have shown efficacy in lowering blood pressure by modulating calcium influx in vascular smooth muscle cells .
The compound has several potential applications across different fields:
The piperidine core is synthesized via Boc-protected isonipecotic acid pathways, where 4-piperidone serves as the foundational precursor. In a representative three-step sequence, isonipecotic acid undergoes N-protection with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, yielding Boc-isonipecotic acid with >95% purity. Subsequent reduction of the carboxylic acid moiety employs borane-tetrahydrofuran complex (BH₃·THF) at 0°C→25°C, generating (Boc-piperidin-4-yl)methanol quantitatively [1]. Critical to functionalization, the alcohol is activated via Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane, producing 4-(bromomethyl)-N-Boc-piperidine. Nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C affords the azidomethyl intermediate, which undergoes Staudinger reduction with triphenylphosphine followed by aqueous workup to yield (piperidin-4-yl)methylamine after Boc deprotection with trifluoroacetic acid [1] [7]. Alternative routes leverage Grignard additions to N-carbamoylpiperidin-4-ones, where organomagnesium reagents attack the carbonyl, followed by acid-mediated dehydration and hydrogenation (Pd/C, H₂) to saturate the enamine [1].
Table 1: Key Intermediates in Piperidine Core Synthesis
Intermediate | CAS Registry | Molecular Formula | Key Synthetic Step |
---|---|---|---|
1-Boc-isonipecotic acid | 84358-13-4 | C₁₁H₂₁NO₄ | Carbamate protection |
(1-Boc-piperidin-4-yl)methanol | 109384-19-2 | C₁₁H₂₁NO₃ | Carboxylic acid reduction |
4-(Azidomethyl)piperidine-1-carboxylate | 285981-43-7 | C₇H₁₂N₄O₂ | Bromide-azide exchange |
Introduction of the 4-fluorophenethyl moiety exploits SN₂ displacement on ω-halo precursors. Optimized procedures react 1-(bromoethyl)-4-fluorobenzene with (piperidin-4-yl)methylamine in acetonitrile at reflux (82°C) for 12 hours, achieving 85% yield. To suppress dialkylation byproducts, a 2:1 molar excess of the amine relative to the alkyl halide is maintained, alongside inorganic bases like potassium carbonate (K₂CO₃) to neutralize HBr generated in situ [7]. Microwave-assisted protocols (100°C, 30 min) enhance reaction efficiency, reducing impurity formation to <5%. Post-alkylation, the free base is isolated via solvent-solvent extraction: reaction mixtures are basified with 2M NaOH to pH>10, followed by dichloromethane (DCM) extraction, drying over MgSO₄, and rotary evaporation. Purification employs flash chromatography (silica gel, eluent: ethyl acetate/methanol/triethylamine 85:10:5) to remove residual 4-fluorophenethyl bromide and bis-alkylated species [4] [8]. For scale-up, crystallization-driven purification utilizes oxalic acid in ethanol to precipitate crude oxalate salt, which is recrystallized from methanol/MTBE mixtures prior to final deprotection [7].
Salt formation is optimized for stoichiometric precision and crystallinity. The free base (1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl)methylamine is dissolved in anhydrous ethanol at 50°C, and a stoichiometric equivalent (1.0 mol) of oxalic acid dihydrate in ethanol is added dropwise over 30 minutes. Immediate precipitate formation occurs at pH 3.5–4.0, monitored potentiometrically. Crystallization completes upon cooling to 0–5°C for 4 hours, yielding the oxalate salt with >99.5% chemical purity after filtration and washing with cold ethanol [5]. Critical process parameters include:
Table 2: Oxalate Salt Crystallization Optimization Parameters
Parameter | Suboptimal Condition | Optimized Condition | Impact on Purity |
---|---|---|---|
Solvent | Acetone/water (1:1) | Anhydrous ethanol | Increases from 92% → 99.5% |
Acid Equivalents | 1.2 mol | 1.0 mol | Prevents acid oxalate co-crystals |
Cooling Rate | Rapid (ΔT=50°C/h) | Gradual (ΔT=10°C/h) | Avoids amorphous solid |
Seeding | None | At 40°C (0.5% w/w) | Yields uniform crystals |
Post-crystallization, the salt is characterized by DSC endotherms (decomposition onset: 192°C) and PXRD (distinct peaks at 2θ=12.8°, 15.4°, 18.1°), confirming phase purity [5].
Sonochemical methods significantly enhance reaction kinetics and yield in piperidine alkylation and salt formation. Conventional alkylation of (piperidin-4-yl)methylamine with 1-(bromoethyl)-4-fluorobenzene requires 12 hours at 82°C for 85% conversion. Under ultrasound irradiation (35 kHz, 300 W), the same reaction completes in 2.5 hours at 45°C, yielding 93% product with reduced dialkylation (<2%). The acceleration is attributed to acoustic cavitation, generating transient microreactors with extreme temperatures (>5000K) and pressures, facilitating nucleophile-electrophile collision frequency [6] [10]. Similarly, oxalate salt crystallization under ultrasound (20 kHz probe) produces nanocrystalline material (mean particle size: 180 nm vs. 25 μm conventionally), enhancing dissolution kinetics. Energy savings reach 40% due to lower thermal inputs and shorter processing times.
Table 3: Conventional vs. Sonochemical Process Efficiency
Parameter | Conventional Method | Sonochemical Method | Improvement |
---|---|---|---|
Alkylation Reaction Time | 12 hours | 2.5 hours | 79% reduction |
Salt Crystallization Time | 4 hours | 30 minutes | 88% reduction |
Particle Size (D50) | 25 μm | 0.18 μm | Enhanced dissolution |
Energy Consumption (kWh/kg) | 48 | 29 | 40% reduction |
Major byproducts originate from over-alkylation, hydrolysis, and oxidative degradation. Dialkylation of (piperidin-4-yl)methylamine generates the tertiary amine N,N-bis[2-(4-fluorophenyl)ethyl] derivative (MW: 370.44 g/mol), detectable by HPLC (retention time: 8.2 min vs. 6.5 min for product). Mitigation involves maintaining excess amine and stepwise alkylation at 60°C to limit entropy-driven polyalkylation [7]. During salt formation, oxalate dimorphism arises if crystallization pH exceeds 4.5, yielding a metastable hydrate that converts to monohydrate upon storage, risking variable solubility. Strict pH control (3.5–4.0) prevents this [3] [5]. Chromatographic monitoring (TLC: silica, Rf=0.3 in 10:1 DCM/methanol; HPLC: C18, 65:35 water/acetonitrile) identifies hydrolytic deamination byproducts like 1-[2-(4-fluorophenyl)ethyl]piperidin-4-one (MW: 235.29 g/mol). Purification employs acid-base partitioning: dissolved crude product in 0.5M HCl, washing with MTBE to remove neutrals, followed by basification and back-extraction into DCM [1] [9].
Table 4: Common Byproducts and Mitigation Strategies
Byproduct | Formation Mechanism | Detection Method | Remediation Strategy |
---|---|---|---|
N,N-Bis[2-(4-fluorophenyl)ethyl] derivative | Over-alkylation | HPLC (tR=8.2 min) | Amine excess (2:1) |
1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one | Oxidative deamination | TLC (Rf=0.55) | Nitrogen atmosphere processing |
Oxalate dihydrate | High pH crystallization (>4.5) | PXRD (2θ=10.7°) | pH control (3.5–4.0) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7